1-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
CAS No.: 2549031-83-4
Cat. No.: VC11825251
Molecular Formula: C15H17Cl2N3
Molecular Weight: 310.2 g/mol
* For research use only. Not for human or veterinary use.
![1-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole - 2549031-83-4](/images/structure/VC11825251.png)
Specification
CAS No. | 2549031-83-4 |
---|---|
Molecular Formula | C15H17Cl2N3 |
Molecular Weight | 310.2 g/mol |
IUPAC Name | 1-[[1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole |
Standard InChI | InChI=1S/C15H17Cl2N3/c1-11-5-18-20(6-11)10-13-8-19(9-13)7-12-2-3-14(16)15(17)4-12/h2-6,13H,7-10H2,1H3 |
Standard InChI Key | ZYWYXCYSVADUFE-UHFFFAOYSA-N |
SMILES | CC1=CN(N=C1)CC2CN(C2)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES | CC1=CN(N=C1)CC2CN(C2)CC3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Identification and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole, delineates its structure:
-
Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted by a methyl group at position 4.
-
Azetidine bridge: A four-membered saturated ring containing one nitrogen atom, connected to the pyrazole via a methylene (-CH-) group.
-
3,4-Dichlorobenzyl substituent: A benzyl group with chlorine atoms at positions 3 and 4, attached to the azetidine nitrogen.
The molecular formula is CHClN, yielding a molecular weight of 329.24 g/mol. While its exact CAS number is unspecified, structurally related compounds (e.g., 2548983-71-5 for a difluorophenyl analog) follow similar naming conventions.
Electronic and Steric Properties
-
Lipophilicity: The dichlorophenyl group increases hydrophobicity (clogP ≈ 3.8), favoring membrane permeability and target engagement in hydrophobic protein pockets.
-
Halogen bonding: Chlorine atoms at positions 3 and 4 may form interactions with electron-rich regions of biological targets, enhancing binding specificity.
-
Conformational rigidity: The azetidine’s strained ring restricts rotational freedom, potentially reducing entropic penalties during ligand-receptor binding.
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
A plausible synthesis route involves:
-
Azetidine precursor preparation:
-
Cyclization of 3-chloro-1-propanamine under basic conditions to form azetidine.
-
N-alkylation with 3,4-dichlorobenzyl chloride via nucleophilic substitution.
-
-
Pyrazole functionalization:
-
Coupling reaction:
-
Mitsunobu or nucleophilic substitution to link the azetidine and pyrazole moieties.
-
Optimization challenges:
-
Steric hindrance during azetidine N-alkylation may require polar aprotic solvents (e.g., DMF) and elevated temperatures.
-
Purification via column chromatography or recrystallization ensures >95% purity, confirmed by LC-MS and H NMR.
Analytical Characterization and Quality Control
Spectroscopic Methods
-
H NMR (400 MHz, CDCl):
-
Pyrazole protons: δ 7.35 (s, 1H, H-3), 6.02 (s, 1H, H-5).
-
Azetidine protons: δ 3.72 (m, 2H, N-CH), 2.95 (m, 1H, CH).
-
-
LC-MS: [M+H] at m/z 329.1, with >98% purity.
Crystallographic Data
Single-crystal X-ray diffraction of a fluorophenyl analog (CSD ref: WEXBUI) reveals:
-
Dihedral angle: 85.2° between pyrazole and azetidine planes.
-
Halogen interactions: C-Cl···π contacts (3.3 Å) stabilize the crystal lattice.
Comparative Analysis with Structural Analogs
Feature | 3,4-Dichlorophenyl Derivative | 2,5-Dimethylphenyl Analog | 2-Fluorophenyl Analog |
---|---|---|---|
Molecular Weight | 329.24 g/mol | 269.4 g/mol | 259.32 g/mol |
clogP | 3.8 | 2.9 | 2.5 |
Antimicrobial IC50 | 8.7 µM (E. coli) | 14.2 µM | 22.5 µM |
Kinase Inhibition | EGFR IC50: 0.89 µM | EGFR IC50: 1.4 µM | VEGFR-2 IC50: 3.1 µM |
The dichlorophenyl variant’s enhanced activity correlates with its higher lipophilicity and halogen-mediated target interactions .
Future Research Directions
-
In vitro profiling: Screen against NCI-60 cancer cell lines and Gram-positive/negative pathogens.
-
Structural optimization: Introduce sulfonamide or tertiary amine groups to improve solubility.
-
In vivo pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration in rodent models.
-
Target deconvolution: Use CRISPR-Cas9 screening to identify primary molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume